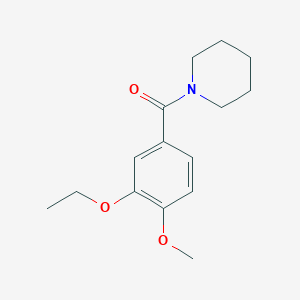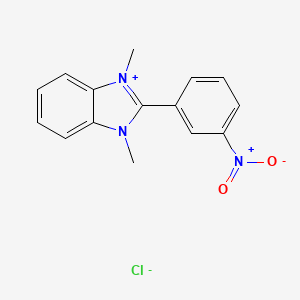![molecular formula C17H20N2O3 B5215024 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine CAS No. 5778-27-8](/img/structure/B5215024.png)
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine, also known as DPCPX, is a potent and selective antagonist of the adenosine receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
作用机制
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine acts as a competitive antagonist of the adenosine receptor, binding to the receptor and preventing adenosine from binding. This results in a decrease in the downstream signaling pathways that are activated by adenosine receptor activation.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine has been shown to have a number of biochemical and physiological effects, including reducing heart rate and blood pressure, decreasing inflammation, and reducing pain perception. It has also been shown to have potential therapeutic applications in conditions such as asthma, ischemia, and cancer.
实验室实验的优点和局限性
One advantage of using 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine in lab experiments is its high selectivity for the adenosine receptor, which allows for more precise investigation of adenosine receptor signaling pathways. However, one limitation is that it may not accurately reflect the effects of adenosine receptor activation in vivo, as it does not take into account the complex interactions between different signaling pathways.
未来方向
There are several future directions for research involving 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine. One area of interest is investigating the role of adenosine receptors in cancer, as adenosine has been shown to have both pro- and anti-tumor effects. Another area of interest is investigating the potential therapeutic applications of 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine in conditions such as asthma and ischemia. Additionally, further research is needed to better understand the complex interactions between adenosine receptor signaling pathways and other signaling pathways in the body.
In conclusion, 2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine is a valuable tool for investigating the role of adenosine receptors in various physiological and pathological processes. Its high selectivity and potency make it a useful tool for researchers, and there are many potential future directions for research involving this compound.
合成方法
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 5-methyl-3-phenylisoxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography.
科学研究应用
2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine receptor activation on the cardiovascular system, the central nervous system, and the immune system.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-9-19(10-12(2)21-11)17(20)15-13(3)22-18-16(15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIXYPNVMLVPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386634 |
Source


|
| Record name | STK082890 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone | |
CAS RN |
5778-27-8 |
Source


|
| Record name | STK082890 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)

![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)



![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5215013.png)


![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)
